molecular formula C10H20N2O3S2 B3281446 H-Met-met-OH

H-Met-met-OH

Cat. No.: B3281446
M. Wt: 280.4 g/mol
InChI Key: ZYTPOUNUXRBYGW-YUMQZZPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-Met-Met-OH can be synthesized through peptide coupling reactions. One common method involves the use of protected methionine derivatives, such as Boc-Met-OH (tert-butoxycarbonyl-methionine) and H-Met-OMe (methionine methyl ester). The reaction typically occurs in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The process includes deprotection steps to remove protecting groups and purification steps such as high-performance liquid chromatography (HPLC) to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

H-Met-Met-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or enzymatic reduction by Msrs.

    Substitution: Various nucleophiles and electrophiles under appropriate pH and temperature conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    L-Methionine: A single methionine residue with similar antioxidant properties.

    Methionine Sulfoxide: An oxidized form of methionine with distinct biological functions.

    S-Adenosylmethionine (SAM): A methyl donor involved in various biochemical reactions.

Uniqueness

H-Met-Met-OH is unique due to its dipeptide structure, which allows it to participate in both peptide synthesis and antioxidant activities. Its ability to influence protein synthesis and cellular signaling pathways makes it a valuable tool in scientific research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTPOUNUXRBYGW-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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